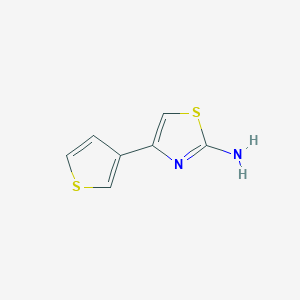

4-Thien-3-yl-1,3-thiazol-2-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

4-thiophen-3-yl-1,3-thiazol-2-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N2S2/c8-7-9-6(4-11-7)5-1-2-10-3-5/h1-4H,(H2,8,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBOMEHIUYMFKNH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC=C1C2=CSC(=N2)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4 Thien 3 Yl 1,3 Thiazol 2 Amine and Its Core Scaffolds

Classical Hantzsch Thiazole (B1198619) Synthesis and its Adaptations

The Hantzsch thiazole synthesis, first reported in 1887, remains a cornerstone for the formation of the thiazole ring and is a widely employed method for the preparation of 2-aminothiazoles. nih.gov This reaction typically involves the condensation of an α-haloketone with a thioamide or thiourea (B124793) derivative.

Condensation Reactions Involving Thiophen-3-yl Alpha-Haloketones and Thiourea Derivatives

The synthesis of 4-Thien-3-yl-1,3-thiazol-2-amine via the Hantzsch method commences with the preparation of a key intermediate: a thiophen-3-yl alpha-haloketone. A representative example involves the bromination of 1-(thiophen-3-yl)ethan-1-one to yield 2-bromo-1-(thiophen-3-yl)ethan-1-one. This α-bromoketone then undergoes a cyclocondensation reaction with thiourea.

This reaction is typically carried out in a suitable solvent, such as ethanol, and often with heating to facilitate the reaction. The process is exemplified by the synthesis of the analogous compound, 4-(4-chlorothiophen-2-yl)thiazol-2-amine, where 1-(4-chlorothiophen-2-yl)ethan-1-one is first brominated and then treated with thiourea at an elevated temperature of 80°C. bepls.com The general applicability of this method suggests a similar pathway for the synthesis of the 3-thienyl isomer.

Below is a table summarizing typical reaction conditions for the Hantzsch synthesis of related 2-aminothiazoles.

| α-Haloketone | Thioamide/Thiourea | Solvent | Temperature | Yield | Reference |

| 2-Bromo-1-(4-chlorothiophen-2-yl)ethan-1-one | Thiourea | Diethyl ether/Ethanol | 80°C | Not specified | bepls.com |

| Substituted 2-bromoacetophenones | Thiourea | Ethanol | Reflux | Good | researchgate.net |

| α-Bromo carbonyl compounds | Thiourea | Ethanol | Reflux | Good | researchgate.net |

Mechanistic Pathways of Hantzsch Cyclization for 2-Aminothiazole (B372263) Formation

The mechanism of the Hantzsch thiazole synthesis is a well-established pathway that proceeds through several key steps. The reaction is initiated by a nucleophilic attack of the sulfur atom of thiourea on the α-carbon of the haloketone, displacing the halide ion in an SN2 reaction. organic-chemistry.org This initial step forms an S-alkylated isothiourea intermediate.

Following this, an intramolecular cyclization occurs where one of the nitrogen atoms of the isothiourea attacks the carbonyl carbon of the ketone. This results in the formation of a five-membered heterocyclic intermediate, a hydroxythiazoline derivative. The final step involves the dehydration of this intermediate, leading to the formation of the aromatic thiazole ring. The driving force for this final step is the formation of a stable, aromatic system. organic-chemistry.org

Modern and Alternative Synthetic Approaches

While the Hantzsch synthesis is a reliable method, modern organic chemistry has driven the development of more efficient and environmentally benign synthetic protocols. These include one-pot multicomponent reactions, transition metal-catalyzed cyclizations, and microwave-assisted synthesis.

One-Pot Multicomponent Reactions for Thiazole Ring Formation

One-pot multicomponent reactions (MCRs) offer significant advantages in terms of efficiency, atom economy, and reduced waste generation by combining multiple reaction steps into a single synthetic operation. nih.gov For the synthesis of 2-aminothiazoles, a one-pot approach can be employed where the α-haloketone is generated in situ from the corresponding ketone, followed by the addition of thiourea.

For instance, a facile and efficient one-pot procedure for the synthesis of thiazol-2(3H)-imine derivatives involves the bromination of α-active methylene (B1212753) ketones, followed by treatment with potassium thiocyanate (B1210189) and condensation with primary amines in ethanol. ekb.eg Another approach involves the reaction of a ketone, sulfur, and cyanamide (B42294) in a metal-free, three-component reaction to form 2-amino-4-arylthiazole derivatives. tandfonline.com These methods provide a streamlined route to the thiazole core and can be adapted for the synthesis of this compound by using 1-(thiophen-3-yl)ethan-1-one as the starting ketone.

A novel one-pot, four-component synthesis of 3-(1,3,4-thiadiazol-2-ylamino)-3-arylpropanoates has also been described, showcasing the versatility of MCRs in constructing complex heterocyclic systems. researchgate.net

Transition Metal-Catalyzed Cyclizations in Thiazole Synthesis

Transition metal catalysis has emerged as a powerful tool in organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. Palladium- and copper-based catalysts have been particularly effective in the synthesis of thiazoles.

Palladium-catalyzed direct C-H arylation of the thiazole ring allows for the introduction of aryl groups at specific positions, offering a route to functionalized thiazole derivatives. nih.gov While this method typically functionalizes a pre-existing thiazole ring, it highlights the utility of palladium in thiazole chemistry.

Copper-catalyzed reactions have also been employed for the synthesis of substituted benzothiazoles through the condensation of 2-aminobenzenethiols with nitriles. organic-chemistry.org Although this method is for a fused thiazole system, it demonstrates the potential of copper catalysis in facilitating C-N and C-S bond formation, which are crucial for thiazole ring construction. A copper-catalyzed coupling of oxime acetates with isothiocyanates provides a route to various 4-substituted and 4,5-disubstituted 2-aminothiazoles under mild conditions. organic-chemistry.org The application of these transition metal-catalyzed methods to the synthesis of this compound could offer alternative and potentially more efficient synthetic pathways.

Microwave-Assisted Synthetic Protocols for Enhanced Efficiency

Microwave-assisted organic synthesis has gained significant traction as a method to accelerate reaction rates, improve yields, and enhance product purity. researchgate.net The application of microwave irradiation to the Hantzsch thiazole synthesis has been shown to dramatically reduce reaction times from hours to minutes. researchgate.net

The microwave-assisted synthesis of 2-aminothiazole derivatives has been successfully demonstrated by reacting an acetophenone (B1666503) with thiourea and iodine under solvent-free microwave irradiation. medmedchem.com This approach offers a greener and more efficient alternative to conventional heating methods. For the synthesis of N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines, a microwave-assisted Hantzsch reaction of 2-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanones with substituted thioureas resulted in higher yields and shorter reaction times compared to conventional reflux conditions. nih.gov These findings strongly suggest that a microwave-assisted Hantzsch reaction between 2-bromo-1-(thiophen-3-yl)ethan-1-one and thiourea would be a highly efficient method for the synthesis of this compound.

A summary of reaction conditions for microwave-assisted synthesis of 2-aminothiazoles is presented below.

| Reactants | Catalyst/Reagent | Conditions | Yield | Reference |

| Acetophenone, Thiourea | Iodine | Solvent-free, Microwave | 92% | researchgate.net |

| 2-Chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanones, Substituted thioureas | - | Methanol, Microwave | Higher than conventional | nih.gov |

| Substituted ketones, Thiourea | Iodine | Microwave, 170W, 5-15 min | Good | researchgate.net |

Regioselectivity and Stereochemical Considerations in Synthesis

The Hantzsch synthesis of this compound from 2-halo-1-(thiophen-3-yl)ethanone and thiourea is a highly regioselective process. The term regioselectivity refers to the preference for one direction of bond making or breaking over all other possible directions. In this synthesis, the final positions of the thienyl group (at C4) and the amino group (at C2) on the thiazole ring are not random but are dictated by the reaction mechanism.

The established mechanism proceeds as follows:

Nucleophilic Attack: The reaction initiates with the nucleophilic sulfur atom of thiourea attacking the electrophilic α-carbon (the carbon bearing the halogen) of the 2-halo-1-(thiophen-3-yl)ethanone. This forms an S-alkylated isothiourea intermediate.

Intramolecular Cyclization: Next, a nitrogen atom of the isothiourea intermediate acts as a nucleophile, attacking the carbonyl carbon of the original ketone moiety.

Dehydration: This cyclization step forms a five-membered heterocyclic intermediate (a thiazoline (B8809763) derivative), which then undergoes dehydration (loss of a water molecule) to form the stable, aromatic thiazole ring.

This mechanistic pathway ensures that the substituent from the α-haloketone (the thien-3-yl group) becomes attached to the C4 position of the thiazole ring, while the amino group from the thiourea is located at the C2 position. While alternative reaction pathways could theoretically lead to different isomers, the Hantzsch condensation under neutral or standard conditions almost exclusively yields the 2-amino-4-substituted thiazole product. rsc.org It has been noted, however, that under strongly acidic conditions, the reaction with N-monosubstituted thioureas can lead to mixtures of isomers, but this is not the typical outcome for the synthesis of the parent 2-aminothiazole structure. rsc.org

Regarding stereochemistry, the synthesis of the this compound core does not involve the formation of any chiral centers on the thiazole ring itself. The final product is an aromatic, and therefore planar, heterocycle. As such, stereochemical considerations like enantioselectivity or diastereoselectivity are not relevant to the formation of the core scaffold. Stereoisomers would only become a factor if a substituent attached to the ring contained a chiral center.

Derivatization Strategies and Analogue Synthesis of 4 Thien 3 Yl 1,3 Thiazol 2 Amine

N-Substitutions at the 2-Amino Group of the Thiazole (B1198619) Ring

The 2-amino group of the thiazole ring is a key functional handle for derivatization due to its nucleophilic nature. This allows for the introduction of a wide variety of substituents through reactions such as acylation, sulfonylation, alkylation, arylation, and condensation reactions to form Schiff bases and hydrazones. tandfonline.comnih.gov Such modifications can significantly alter the electronic properties, steric profile, and hydrogen-bonding capabilities of the parent molecule.

Acylation and Sulfonylation Reactions

N-acylation and N-sulfonylation are common and effective methods for modifying the 2-amino group of thiazole derivatives. These reactions typically involve treating the aminothiazole with an appropriate acylating or sulfonylating agent, often in the presence of a base.

Acylation is readily achieved by reacting the 2-aminothiazole (B372263) core with acid chlorides or anhydrides. For instance, 4-(indol-3-yl)thiazol-2-amines, which are structurally analogous to the thienyl-thiazole scaffold, have been successfully acylated by treatment with various acid chlorides in pyridine (B92270). nih.gov This method leads to the formation of the corresponding N-acylthiazole derivatives. nih.gov Similarly, amides can be formed by coupling the aminothiazole with carboxylic acids using dehydrating agents like N,N'-dicyclohexylcarbodiimide (DCC) and an acyl transfer reagent such as 4-dimethylaminopyridine (B28879) (DMAP). mdpi.com This approach was used to synthesize 5-bromo-N-(thiazol-2-yl)thiophene-2-carboxamide from 2-aminothiazole and 5-bromo-2-thiophenecarboxylic acid. mdpi.com

Sulfonylation introduces a sulfonamide functional group, which can act as a hydrogen bond donor and acceptor. The reaction is typically carried out by treating the aminothiazole with a sulfonyl chloride in the presence of a base like pyridine or sodium acetate. vulcanchem.comdergipark.org.tr For example, N-sulfonylation of 4-(2,5-dichlorothiophen-3-yl)thiazol-2-amine can be achieved by reacting it with a suitable sulfonyl chloride. vulcanchem.com

| Starting Material | Reagent | Resulting Derivative Class | General Structure |

| 4-(Thiophen-3-yl)thiazol-2-amine | R-COCl or (RCO)₂O | N-Acyl derivative | |

| 4-(Thiophen-3-yl)thiazol-2-amine | R-SO₂Cl | N-Sulfonyl derivative | |

| 4-(Indol-3-yl)thiazol-2-amine nih.gov | Acid Chlorides | N-Acyl-4-(indol-3-yl)thiazol-2-amine | - |

| 2-Aminothiazole mdpi.com | 5-Bromo-2-thiophenecarboxylic acid / DCC / DMAP | 5-Bromo-N-(thiazol-2-yl)thiophene-2-carboxamide | - |

Alkylation and Arylation Reactions

The introduction of alkyl and aryl groups at the 2-amino position can further diversify the chemical space of the 4-thien-3-yl-1,3-thiazol-2-amine scaffold.

N-Alkylation of 2-aminothiazoles can be accomplished using alkyl halides. The reaction can sometimes lead to a mixture of products, with alkylation occurring at the exocyclic amino group or the endocyclic thiazole nitrogen. However, reaction conditions can be optimized to favor N-alkylation of the amino group. researchgate.net For example, N-substituted imino-thiazolidinones can be synthesized through directed N-alkylation. researchgate.net

N-Arylation typically requires more specialized conditions, often involving metal-catalyzed cross-coupling reactions. Palladium-catalyzed Buchwald-Hartwig amination or copper-catalyzed Ullmann condensation are standard methods for forming C-N bonds between an amine and an aryl halide. While direct N-arylation of this compound is not widely documented, the arylation of related heterocyclic amines is a well-established process. mdpi.com For instance, the arylation of 2-aryl-1,3,4-oxadiazoles has been achieved using aryl iodides with a copper catalyst and a 1,10-phenanthroline (B135089) ligand. mdpi.com

| Reaction Type | Reagents/Catalysts | Resulting Derivative Class | General Structure |

| N-Alkylation | R-X (Alkyl Halide) | N-Alkyl-4-(thiophen-3-yl)thiazol-2-amine | |

| N-Arylation | Ar-X (Aryl Halide), Pd or Cu catalyst | N-Aryl-4-(thiophen-3-yl)thiazol-2-amine |

Schiff Base and Hydrazone Formation

The primary amino group of this compound is a precursor for the synthesis of imines (Schiff bases) and hydrazones, which are valuable intermediates and pharmacophores.

Schiff base formation involves the acid-catalyzed condensation of the 2-aminothiazole with an aldehyde or a ketone. dergipark.org.trekb.eg The resulting C=N double bond extends the conjugation of the system. A variety of Schiff bases have been synthesized from 2-aminothiazole derivatives and different aromatic aldehydes. ekb.egacs.org For example, 2-hydroxybenzylidene-4-phenyl-2-aminothiazole Schiff bases are formed by reacting the corresponding aminothiazole with 2-hydroxybenzaldehyde. ekb.eg

Hydrazone formation requires a two-step process. First, the 2-amino group is converted to a hydrazine (B178648) group (-NHNH₂). This can be achieved through diazotization followed by reduction. The resulting 2-hydrazinylthiazole (B183971) can then be condensed with various aldehydes or ketones to yield the corresponding hydrazone derivatives. tandfonline.comnih.govsemanticscholar.org A series of 4-(3-nitrophenyl)thiazol-2-ylhydrazone derivatives were synthesized by reacting 2-hydrazinyl-4-(3-nitrophenyl)thiazole with various (hetero)aromatic aldehydes and ketones. nih.govsemanticscholar.org This methodology is applicable for generating thiophene-containing hydrazones by using thiophenecarboxaldehyde or acetylthiophene as the carbonyl component. nih.gov

| Derivative Type | Reagents | Key Intermediate | Resulting Product Class |

| Schiff Base | R-CHO or R-CO-R' | - | 2-(Imino)-4-(thiophen-3-yl)thiazole |

| Hydrazone | 1. Diazotization/Reduction 2. R-CHO or R-CO-R' | 2-Hydrazinyl-4-(thiophen-3-yl)thiazole | 2-(Hydrazono)-4-(thiophen-3-yl)thiazole |

Table of Representative Hydrazone Derivatives nih.gov

| Compound Name | Yield (%) | Melting Point (°C) |

| 1-(4-(3-Nitrophenyl)thiazol-2-yl)-2-(thiophen-2-ylmethylene)hydrazine | 70 | 187–189 |

| 1-(4-(3-Nitrophenyl)thiazol-2-yl)-2-(1-(thiophen-2-yl)ethylidene)hydrazine | 74 | 270–272 |

| 1-(4-(3-Nitrophenyl)thiazol-2-yl)-2-(1-(thiophen-3-yl)ethylidene)hydrazine | 85 | 183–185 |

Substitutions on the Thiophene (B33073) Moiety

The thiophene ring in the this compound scaffold is susceptible to electrophilic aromatic substitution, allowing for the introduction of various functional groups. nih.gov The positions ortho to the sulfur atom (C2 and C5) are generally the most reactive. Such modifications can significantly impact the electronic nature and steric properties of the molecule.

Halogenation of the Thiophene Ring

Halogen atoms are versatile functional groups that can be introduced onto the thiophene ring and subsequently used in cross-coupling reactions to build more complex molecules.

Bromination is a common halogenation reaction for thiophenes and can be achieved using reagents like N-bromosuccinimide (NBS). The regioselectivity of the reaction depends on the existing substituents and reaction conditions. In a fascinating example of halogen migration, a "halogen dance" reaction has been observed in a related system. jst.go.jp When 2-(4-bromo-5-iodothiazol-2-yl)-4-(thiophen-3-yl)thiazole was treated with lithium bis(trimethylsilyl)amide (LiHMDS), the bromine atom from the C5 position of the thiazole ring selectively migrated to the C2' position of the thiophen-3-yl ring. jst.go.jp This demonstrates a sophisticated method for regioselective halogenation.

Chlorination can also be performed, often by utilizing pre-functionalized starting materials. For example, the synthesis of 4-(2,5-dichlorothiophen-3-yl)thiazole derivatives starts from 1-(2,5-dichlorothiophen-3-yl)ethanone, indicating that the chlorine atoms are introduced on the thiophene ring prior to the thiazole ring formation. vulcanchem.com

| Halogenation Method | Reagent/Condition | Product Example |

| Bromination | N-Bromosuccinimide (NBS) | 2-Bromo-4-(thiophen-3-yl)thiazole derivative |

| Halogen Dance Reaction jst.go.jp | LiHMDS | 2-(4-Iodothiazol-2-yl)-4-(2-bromothiophen-3-yl)thiazole |

| From Halogenated Precursor vulcanchem.com | Hantzsch reaction with 1-(2,5-dichlorothiophen-3-yl)ethanone | 4-(2,5-Dichlorothiophen-3-yl)thiazol-2-amine |

Introduction of Electron-Donating and Electron-Withdrawing Groups

Modulating the electronic properties of the thiophene ring by introducing electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) is a key strategy in medicinal chemistry and materials science. sci-hub.seresearchgate.net

Electron-Donating Groups (EDGs) , such as alkyl (e.g., -CH₃) or alkoxy (e.g., -OCH₃) groups, increase the electron density of the thiophene ring. The introduction of a methyl group on related thiophene-containing scaffolds has been shown to enhance biological activities like antioxidant potential. rsc.org Generally, EDGs on the phenyl ring of related thiazole derivatives have been noted to increase antiproliferative potency. sci-hub.se These groups can be introduced using Friedel-Crafts alkylation or by using substituted thiophene precursors in the initial synthesis.

Electron-Withdrawing Groups (EWGs) , such as nitro (-NO₂) or cyano (-CN) groups, decrease the electron density of the aromatic ring. These groups can be introduced via electrophilic substitution reactions like nitration. The presence of EWGs on thiophene-containing thiazole derivatives has been shown to be a determinant for certain biological activities. sci-hub.seresearchgate.net For example, studies on related structures have shown that the introduction of a nitro group can enhance antitumor activity. sci-hub.se Similarly, the presence of EWGs was found to be responsible for the cytotoxic potency in a series of 4,5,6,7-tetrahydrobenzo[b]thiophene derivatives. researchgate.net

| Group Type | Example Substituent | Method of Introduction | Effect on Ring |

| Electron-Donating | -CH₃, -OCH₃ | Friedel-Crafts Alkylation, Use of substituted precursors | Increases electron density |

| Electron-Withdrawing | -NO₂, -CN | Nitration, Use of substituted precursors | Decreases electron density |

Modifications at the Thiazole Ring (C-5 Position)

The C-5 position of the 2-aminothiazole ring is a prime target for chemical modification due to its electronic properties. The electron-donating nature of the amino group at the C-2 position increases the electron density at the C-5 position, making it susceptible to attack by electrophiles. researchgate.net This reactivity allows for a wide range of derivatization strategies, including electrophilic substitution and the construction of fused ring systems.

Electrophilic Substitution Reactions on the Thiazole Ring

The electron-rich nature of the C-5 position on the 2-aminothiazole core facilitates electrophilic substitution reactions. researchgate.net This allows for the introduction of various functional groups that can significantly alter the molecule's biological activity.

Common electrophilic substitution reactions applicable to the this compound scaffold include:

Halogenation: The introduction of halogen atoms (e.g., bromine, chlorine) at the C-5 position is a common strategy. For instance, bromination can be achieved using reagents like N-bromosuccinimide (NBS). These halogenated intermediates are valuable as they can be used in further cross-coupling reactions to introduce additional molecular diversity.

Nitration: The C-5 position can be nitrated, although this reaction requires careful control of conditions to avoid unwanted side reactions. The resulting 5-nitro derivative can be subsequently reduced to an amino group, providing a handle for further functionalization.

Azo Coupling: The reaction with diazonium salts can introduce an azo linkage at the C-5 position, leading to the formation of colored compounds. This reaction is a useful method for creating a diverse range of derivatives. researchgate.net

The following table summarizes representative electrophilic substitution reactions on the 2-aminothiazole ring, which are considered applicable to this compound.

| Reaction Type | Reagent Example | Position of Substitution | Reference |

| Halogenation | N-Bromosuccinimide (NBS) | C-5 | researchgate.net |

| Nitration | Isoamyl nitrite | C-5 | researchgate.net |

| Azo Coupling | Diazonium salts | C-5 | researchgate.net |

Annulation Strategies for Fused Heterocyclic Systems

Annulation, or ring-forming, reactions are a powerful tool for creating complex, fused heterocyclic systems from the this compound scaffold. These reactions typically involve the C-5 position of the thiazole ring along with the amino group at C-2, leading to the formation of bicyclic and polycyclic structures with diverse pharmacological properties.

Key annulation strategies include:

[3+3] Annulation: This type of reaction can be used to construct six-membered rings fused to the thiazole core. For example, reactions with 2,3-dioxopyrrolidines can lead to fused dihydropyrrolidone derivatives. nih.gov

[4+2] Annulation: These cycloaddition reactions are employed to build six-membered heterocyclic rings. For instance, the reaction of 5H-thiazol-4-ones with electron-deficient alkenes can yield 1,4-sulfur bridged piperidinone architectures. While this involves a related thiazole derivative, the principle of using the thiazole as a diene component is relevant.

Reaction with bifunctional electrophiles: Reagents containing two electrophilic centers can react with both the C-5 position and the amino group of the 2-aminothiazole to form a new fused ring. For example, reaction with α-haloketones or related reagents can lead to the formation of triazolo[3,4-b] nih.govnih.govtandfonline.comthiadiazines. biointerfaceresearch.com

The table below outlines examples of annulation reactions used to create fused systems from thiazole precursors.

| Annulation Strategy | Reactant Example | Resulting Fused System | Reference |

| [3+3] Annulation | 2,3-Dioxopyrrolidines | Fused dihydropyrrolidone | nih.gov |

| [4+2] Annulation | Nitroallylic acetates | Tetrahydropyrano[2,3-c]pyrazoles | acs.org |

| Reaction with bifunctional electrophiles | 2,3-dichloroquinoxaline | triazolo[3,4-b] nih.govnih.govtandfonline.comthiadiazino[5,6-b]quinoxaline | biointerfaceresearch.com |

Combinatorial Chemistry and Library Synthesis Approaches

Combinatorial chemistry provides a high-throughput method for the rapid synthesis of large, diverse libraries of compounds. nih.gov This approach is particularly well-suited for the exploration of the chemical space around the this compound scaffold to identify new drug leads.

The synthesis of 2-aminothiazole libraries often utilizes the Hantzsch thiazole synthesis, a robust reaction that condenses an α-haloketone with a thiourea (B124793) derivative. tandfonline.com For a this compound library, this would involve reacting 2-halo-1-(thiophen-3-yl)ethan-1-one with a library of diverse thioureas.

Key aspects of combinatorial synthesis for this scaffold include:

Solution-Phase Parallel Synthesis: This technique allows for the simultaneous synthesis of multiple compounds in separate reaction vessels. Automated synthesizers can be employed to streamline the process of reaction, work-up, and purification. nih.gov

Template-Based Libraries: A core structure, or template, such as 4-(2'-thienyl)-1H-pyrrole-2-carbaldehyde, can be used as a starting point for generating a library of related compounds. core.ac.uk This demonstrates the utility of a thienyl-heterocycle core in library design.

Diversity-Oriented Synthesis: By varying the building blocks used in the synthesis, a wide range of structural diversity can be introduced at different positions of the this compound molecule. This includes modifications at the C-5 position of the thiazole, the amino group, and the thiophene ring.

The following table provides an overview of approaches for the combinatorial synthesis of 2-aminothiazole libraries.

| Synthesis Approach | Key Features | Application | Reference |

| High-Speed Solution-Phase Synthesis | Rapid reaction times (30-180 seconds) at room temperature. | Generation of 2-substituted-amino-4-aryl thiazole libraries. | nih.gov |

| Template-Based Parallel Synthesis | Use of a core template (e.g., 4-(2'-thienyl)-1H-pyrrole-2-carbaldehyde) for derivatization. | Creation of amine and imine libraries. | core.ac.uk |

| Iridium-Catalyzed Ylide Insertion | Functional group tolerant method for thiazole synthesis. | Synthesis of diverse thiazole libraries, including drug fragments. | acs.org |

Advanced Spectroscopic Characterization Methodologies for Structural Elucidation of 4 Thien 3 Yl 1,3 Thiazol 2 Amine Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy Principles for Thiazole (B1198619) Derivatives (e.g., 1H-NMR, 13C-NMR, 2D-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. utdallas.edu For thiazole derivatives, including 4-Thien-3-yl-1,3-thiazol-2-amine, ¹H-NMR and ¹³C-NMR are fundamental for structural confirmation. acs.orgnih.gov

¹H-NMR (Proton NMR) spectroscopy of thiazole derivatives reveals characteristic chemical shifts for the protons on the thiazole and thiophene (B33073) rings. chemicalbook.com The proton on the thiazole ring (C5-H) typically appears as a singlet. acs.org Protons on the thiophene ring will exhibit splitting patterns (doublets, triplets) depending on their coupling with adjacent protons. The amine (-NH₂) protons usually appear as a broad singlet, and its chemical shift can be influenced by the solvent and concentration. mdpi.commdpi.com

¹³C-NMR (Carbon-13 NMR) spectroscopy complements the proton data by providing information on the carbon skeleton. acs.orgnih.gov The carbon atoms in the thiazole and thiophene rings resonate at distinct chemical shifts. The chemical shifts of carbons in thiazole-based carbenes can range from 210 to 220 ppm. wikipedia.org Quaternary carbons, such as the carbon to which the thienyl group is attached (C4), can be identified by their lack of a signal in DEPT (Distortionless Enhancement by Polarization Transfer) experiments.

2D-NMR Techniques , such as COSY (Correlation Spectroscopy) and HMQC (Heteronuclear Multiple Quantum Coherence), are invaluable for establishing connectivity. COSY experiments identify proton-proton couplings within the thiophene ring, while HMQC correlates directly bonded proton and carbon atoms, confirming assignments made from 1D spectra. nih.gov HMBC (Heteronuclear Multiple Bond Correlation) experiments can establish long-range (2-3 bond) correlations, which are crucial for confirming the connection between the thienyl and thiazole rings.

Table 1: Representative NMR Data for Thiazole Derivatives

| Compound Type | Technique | Characteristic Chemical Shifts (ppm) | Reference |

|---|---|---|---|

| 4-Aryl-thiazol-2-amine | ¹H-NMR | Thiazole C5-H: ~7.0 ppm (singlet); NH₂: variable (broad singlet) | rsc.org |

| ¹³C-NMR | Thiazole C2: ~168 ppm; Thiazole C4: ~149 ppm; Thiazole C5: ~102 ppm | rsc.org | |

| Thiazole-methylsulfonyl derivatives | ¹H-NMR | Thiazole CH: 7.49-7.72 ppm (singlet) | acs.org |

| ¹³C-NMR | Thiazole CH: 105.83-110.55 ppm | acs.org |

Mass Spectrometry (MS) Techniques for Molecular Weight and Fragmentation Analysis (e.g., HRMS)

Mass spectrometry (MS) is a vital analytical technique used to determine the molecular weight and elemental formula of a compound. utdallas.edu High-Resolution Mass Spectrometry (HRMS) is particularly important as it provides highly accurate mass measurements, allowing for the unambiguous determination of the molecular formula. acs.orgrsc.org

For this compound, HRMS would be used to confirm the expected molecular formula of C₇H₆N₂S₂. The mass spectrometer ionizes the molecule, often using techniques like Electrospray Ionization (ESI), and then separates the ions based on their mass-to-charge ratio (m/z). nih.gov The resulting mass spectrum will show a molecular ion peak [M+H]⁺ corresponding to the protonated molecule. acs.org

The fragmentation pattern observed in the mass spectrum can also provide structural information. msu.edulibretexts.org Cleavage of the bond between the thiophene and thiazole rings is a likely fragmentation pathway. The masses of the resulting fragment ions can help to confirm the identity of the two heterocyclic components. The presence of sulfur isotopes (³³S and ³⁴S) will also be evident in the mass spectrum, providing a characteristic isotopic pattern that confirms the presence of sulfur in the molecule.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and simple technique used to identify the presence of specific functional groups in a molecule. utdallas.edu The IR spectrum of this compound and its derivatives will show characteristic absorption bands corresponding to the vibrations of its constituent bonds. ekb.eg

Key expected absorptions include:

N-H stretching: The primary amine (-NH₂) group will show one or two bands in the region of 3100-3500 cm⁻¹. Primary amines typically exhibit two spikes in this region. utdallas.edu

C=N stretching: The carbon-nitrogen double bond within the thiazole ring will have a characteristic absorption. nih.gov

Aromatic C-H stretching: The C-H bonds of the thiophene and thiazole rings will absorb in the region of 3000-3100 cm⁻¹. libretexts.org

Ring vibrations: The stretching vibrations of the thiazole and thiophene rings will appear in the fingerprint region (below 1600 cm⁻¹). cdnsciencepub.comresearchgate.net

The presence and position of these bands can confirm the presence of the key functional groups and the heterocyclic core. cdnsciencepub.com

Table 2: Typical IR Absorption Frequencies for Thiazole Derivatives

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Reference |

|---|---|---|---|

| Amine (N-H) | Stretch | 3100 - 3500 | utdallas.edu |

| Aromatic (C-H) | Stretch | 3000 - 3100 | libretexts.org |

| Thiazole Ring | C=C and C=N Stretch | 1400 - 1650 | cdnsciencepub.com |

| Thiophene Ring | Ring Stretch | ~1400 | researchgate.net |

X-ray Crystallography for Solid-State Structure Determination

The analysis of the crystal structure can confirm the connectivity of the atoms, the planarity of the heterocyclic rings, and the orientation of the thienyl group relative to the thiazole ring. nih.gov Furthermore, it can reveal intermolecular interactions, such as hydrogen bonding involving the amine group, which are crucial for understanding the packing of the molecules in the crystal lattice. tandfonline.com

Elemental Analysis Principles

Elemental analysis is a fundamental technique that determines the percentage composition of a compound in terms of its constituent elements (carbon, hydrogen, nitrogen, sulfur, etc.). ekb.egnih.gov For this compound, elemental analysis would be used to experimentally determine the mass percentages of C, H, N, and S.

The experimentally determined percentages are then compared to the theoretical percentages calculated from the molecular formula (C₇H₆N₂S₂). A close agreement between the experimental and calculated values provides strong evidence for the proposed molecular formula and the purity of the sample. mdpi.com

Computational and Theoretical Chemistry Studies of 4 Thien 3 Yl 1,3 Thiazol 2 Amine

Quantum Chemical Calculations (e.g., Density Functional Theory - DFT)

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have been instrumental in characterizing the fundamental properties of thiazole (B1198619) derivatives. researchgate.netnih.gov These methods provide detailed insights into the molecule's geometry, stability, and electronic nature. researchgate.net

Electronic Structure and Aromaticity Analysis

The electronic structure of molecules is fundamental to their reactivity and properties. Upon photoexcitation, aromatic amine photoacids exhibit significant changes in their electronic structure, which can be monitored using techniques like picosecond nitrogen K-edge spectroscopy. diva-portal.org This allows for a detailed characterization of the electronic dynamics along the Förster cycle. diva-portal.org

DFT calculations are employed to optimize the molecular structure and analyze the electronic distribution. dergipark.org.tr For instance, in related thiazole derivatives, DFT with the B3LYP functional has been used to determine optimized structures and chemical shifts. dergipark.org.tr The analysis of atomic charges can reveal the distribution of electrons within the molecule, identifying electron-rich and electron-deficient regions. For example, in some thiazole derivatives, carbon atoms attached to highly electronegative nitrogen atoms exhibit a positive charge, while other carbon atoms may be negatively charged. shd-pub.org.rs

Aromaticity is a key concept in understanding the stability and reactivity of cyclic compounds. Nucleus-Independent Chemical Shift (NICS) calculations are a common method to quantify the aromaticity of rings within a molecule. shd-pub.org.rs

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity and electronic properties. libretexts.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. libretexts.org The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting ability. researchgate.net

The HOMO-LUMO energy gap (ΔE) is a significant parameter that provides insights into the kinetic stability and chemical reactivity of a molecule. researchgate.netshd-pub.org.rs A smaller HOMO-LUMO gap suggests higher reactivity and lower kinetic stability. shd-pub.org.rs FMO analysis is widely used to explain the optical and electronic properties of organic compounds. shd-pub.org.rs The distribution of HOMO and LUMO densities across the molecule indicates the likely sites for electrophilic and nucleophilic attack, respectively. researchgate.net

Table 1: Frontier Molecular Orbital (FMO) Data for Thiazole Derivatives (Example Data)

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

| 2-amino-4-(p-tolyl)thiazole (APT) | -5.54 | N/A | N/A |

| 2-methoxy-1,3-thiazole (MTT) | -6.27 | N/A | N/A |

| thiazole-4-carboxaldehyde (TCA) | -7.44 | N/A | N/A |

This table presents example data for related thiazole derivatives to illustrate the type of information obtained from FMO analysis. Data for 4-Thien-3-yl-1,3-thiazol-2-amine would require specific calculations. researchgate.net

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein). researchgate.netresearchgate.net This method is invaluable in drug discovery for predicting how a potential drug molecule might interact with its biological target. researchgate.netresearchgate.net

Binding Site Analysis and Interaction Modes with Receptors/Enzymes

Docking simulations provide detailed information about the interactions between a ligand and the amino acid residues within the binding site of a receptor. researchgate.net These interactions can include hydrogen bonds, hydrophobic interactions, and electrostatic interactions. For instance, in studies of thiazole derivatives as potential antimicrobial agents, molecular docking has been used to identify key interactions with the active site of enzymes like Glucosamine-6-phosphate synthase. researchgate.netresearchgate.net The analysis of these interactions helps to explain the observed biological activity and can guide the design of more potent inhibitors. researchgate.net

Prediction of Binding Affinities and Energetics

Molecular docking programs can estimate the binding affinity, often expressed as a binding energy (e.g., in kcal/mol), which quantifies the strength of the interaction between the ligand and the receptor. rsc.orgmdpi.com A lower binding energy generally indicates a more stable and favorable interaction. researchgate.net These predictions are crucial for ranking potential drug candidates and prioritizing them for further experimental testing. rsc.orgd-nb.info Various scoring functions are used to calculate these binding energies, taking into account different energetic contributions. u-strasbg.fr

Table 2: Example Molecular Docking Results for Thiazole Derivatives

| Compound | Target Protein | Binding Energy (kcal/mol) | Key Interacting Residues |

| 4d (a 2,5-dichlorothienyl thiazole derivative) | Glucosamine-6-phosphate synthase | Minimum binding energy | Not specified |

| 5f (an acyl thiourea (B124793) derivative) | 1B2Y | -5.501 | Not specified |

| 5f (an acyl thiourea derivative) | 3A4A | -6.414 | Not specified |

This table showcases example docking results for related thiazole compounds to demonstrate the outputs of such studies. Specific data for this compound would depend on the target receptor studied. researchgate.netresearchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. jyoungpharm.org QSAR models are developed by correlating physicochemical or structural descriptors of molecules with their experimentally determined biological activities. jyoungpharm.org

These models can then be used to predict the activity of new, untested compounds, thereby accelerating the drug discovery process. tandfonline.com For example, 3D-QSAR studies on a series of 5-(1H-indol-5-yl)-1,3,4-thiadiazol-2-amines as PIM-1 kinase inhibitors have been performed to understand the structural requirements for potent activity. jyoungpharm.org The resulting models can highlight the importance of specific steric, electronic, and hydrophobic features for biological activity, providing valuable guidance for the design of new analogs with improved potency. jyoungpharm.orgacs.org

Development of Predictive Models for Biological Activity

Quantitative Structure-Activity Relationship (QSAR) models are computational tools used to correlate the chemical structure of compounds with their biological activity. For a series of related compounds, these models can predict the activity of new, untested molecules. The development of a QSAR model for a class of compounds including this compound would involve synthesizing a library of analogues and testing their biological activity against a specific target. The resulting data would then be used to build a mathematical model. Three-dimensional QSAR (3D-QSAR) methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), are often employed to provide insights into the steric and electrostatic features that are important for activity.

Descriptor Calculation and Selection

The foundation of any QSAR model is the calculation of molecular descriptors, which are numerical representations of the chemical and physical properties of a molecule. For this compound, these descriptors would be calculated using specialized software. They can be categorized as:

1D descriptors: Based on the molecular formula (e.g., molecular weight, atom counts).

2D descriptors: Derived from the 2D structure (e.g., topological indices, connectivity indices).

3D descriptors: Calculated from the 3D conformation of the molecule (e.g., molecular surface area, volume).

Following calculation, a crucial step is descriptor selection, where statistical methods are used to identify the subset of descriptors that have the most significant correlation with the biological activity, thereby avoiding overfitting the model.

Molecular Dynamics Simulations for Conformational Analysis and Ligand Dynamics

Molecular dynamics (MD) simulations are a powerful computational method used to study the dynamic behavior of molecules over time. For this compound, an MD simulation would provide insights into its conformational flexibility, identifying the most stable low-energy conformations in different environments (e.g., in a vacuum, in water, or bound to a protein). If a biological target for this compound were known, MD simulations of the ligand-protein complex could elucidate the stability of the binding interactions, the role of specific amino acid residues, and the dynamic behavior of the ligand within the binding site.

In Silico ADME (Absorption, Distribution, Metabolism, Excretion) Prediction

In silico ADME prediction involves the use of computational models to estimate the pharmacokinetic properties of a compound. These predictions are valuable in early-stage drug discovery for identifying candidates with potentially favorable ADME profiles.

Drug-Likeness and Lead-Likeness Evaluation (Theoretical Parameters)

"Drug-likeness" and "lead-likeness" are concepts used to evaluate whether a compound has physicochemical properties that are consistent with known drugs or leads. These are often assessed using a set of rules or scoring functions based on the analysis of large datasets of existing drugs. The most well-known of these is Lipinski's Rule of Five, which suggests that poor absorption or permeation is more likely when a compound has:

More than 5 hydrogen bond donors.

More than 10 hydrogen bond acceptors.

A molecular weight over 500 daltons.

A calculated logP (cLogP) greater than 5.

For this compound, these and other relevant parameters would be calculated to provide a theoretical assessment of its potential as a drug candidate.

While specific data for this compound is not available, the table below provides an example of the types of theoretical ADME and drug-likeness parameters that would be calculated for this compound in a typical in silico study.

| Property | Predicted Value | Rule/Guideline |

| Molecular Weight | Data not available | < 500 Da |

| cLogP | Data not available | < 5 |

| Hydrogen Bond Donors | Data not available | ≤ 5 |

| Hydrogen Bond Acceptors | Data not available | ≤ 10 |

| Polar Surface Area | Data not available | < 140 Ų |

| Rotatable Bonds | Data not available | ≤ 10 |

Biological Activity Investigations of 4 Thien 3 Yl 1,3 Thiazol 2 Amine Derivatives in Vitro and Pre Clinical Focus

Antimicrobial Activity Studies

The antimicrobial properties of 4-thien-3-yl-1,3-thiazol-2-amine derivatives have been extensively evaluated against a variety of pathogenic microorganisms. These studies have revealed that modifications to the core structure can lead to potent compounds with significant efficacy against bacteria, fungi, and protozoa.

Derivatives of this scaffold have demonstrated notable antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, a series of 3-[4-(thiophen-3-yl)-1,3-thiazol-2-yl]-1H-indoles were synthesized and evaluated for their ability to inhibit bacterial growth. nih.gov

In a study by another research group, a series of 4-(indol-3-yl)thiazole-2-amines and their acylamine derivatives were synthesized and tested against a panel of Gram-positive and Gram-negative bacteria. nih.govnih.gov The minimum inhibitory concentration (MIC) for the indole (B1671886) derivatives ranged from 0.06 to 1.88 mg/mL. nih.govnih.gov Among these, compound 5x was identified as the most promising, with MIC values between 0.06 and 0.12 mg/mL. nih.govnih.gov Notably, Staphylococcus aureus was found to be the most resistant strain, while Salmonella Typhimurium was the most sensitive. nih.govnih.gov Furthermore, when tested against resistant strains like MRSA, P. aeruginosa, and E. coli, some of these compounds showed greater potency than ampicillin (B1664943) against MRSA. nih.govnih.gov

Another study focused on pyrazole (B372694) derivatives incorporating a thiazol-4-one or thiophene (B33073) moiety. Several of these compounds exhibited significant activity against the tested pathogens, with one derivative showing MIC values ranging from 0.22 to 0.25 μg/mL. acs.org

The following table summarizes the antibacterial activity of selected 4-(indol-3-yl)thiazole-2-amine derivatives:

| Compound | S. aureus MIC (mg/mL) | S. Typhimurium MIC (mg/mL) | E. coli MIC (mg/mL) | P. aeruginosa MIC (mg/mL) |

| 5d | 0.12 | 0.12 | 0.23 | 0.23 |

| 5m | 0.12 | 0.06 | 0.12 | 0.12 |

| 5x | 0.06 | 0.06 | 0.12 | 0.12 |

| Ampicillin | 0.47 | 0.12 | 0.23 | 0.47 |

| Streptomycin | 0.23 | 0.23 | 0.47 | 0.47 |

| Data from Molecules (2021) nih.gov |

The antifungal potential of this compound derivatives has also been a key area of investigation. A study on 4-(indol-3-yl)thiazole-2-amines and their acylamine derivatives revealed that some compounds had antifungal activity that was either comparable to or exceeded that of the standard antifungal agents bifonazole (B1667052) and ketoconazole. nih.govnih.gov Compound 5g was identified as the most potent antifungal agent in this series. nih.govnih.gov

Research on 2-aminothiazole (B372263) derivatives has also shown promising results. researchgate.net For example, 2-cyclohexylidenhydrazo-4-phenyl-thiazole has demonstrated activity against Candida albicans by targeting the cell wall. mdpi.com Additionally, some thiazole (B1198619) derivatives have shown efficacy against multidrug-resistant yeasts, including Candida auris. mdpi.com

The antifungal activity of selected 4-(indol-3-yl)thiazole-2-amine derivatives is presented below:

| Compound | C. albicans MIC (mg/mL) | A. flavus MIC (mg/mL) |

| 5d | 0.47 | 0.47 |

| 5g | 0.06 | 0.12 |

| 5m | 0.23 | 0.23 |

| 5x | 0.12 | 0.12 |

| Bifonazole | 0.12 | 0.23 |

| Ketoconazole | 0.23 | 0.47 |

| Data from Molecules (2021) nih.gov |

Several studies have highlighted the potential of this compound derivatives as antitubercular agents. Thiazolidin-4-one derivatives, which share structural similarities, have been investigated for their activity against Mycobacterium tuberculosis. mdpi.comresearchgate.net One study reported that new thiazolidin-4-one conjugates with a 1,3-thiazole at position 3 of the thiazolidine (B150603) ring displayed potent to mild antitubercular activity against drug-sensitive, multidrug-resistant (MDR), and extensively drug-resistant (XDR) strains of M. tuberculosis, with MIC values ranging from 0.12 to 62.5 µg/mL against drug-sensitive strains. mdpi.com

Another study synthesized a series of 2-(substituted phenyl)-3-[{4-(1-naphthyl)-1,3-thiazol-2-yl}amino]-5-methyl-1,3-thiazolidin-4-ones and evaluated their antitubercular activity. researchgate.net Two of the compounds, TM1 (Ar = 4-nitrophenyl) and TM6 (Ar = 3-fluorophenyl), showed significant activity against Mycobacterium tuberculosis H37Ra, comparable to the standard drug rifampicin. researchgate.net

The antiprotozoal activity of derivatives of this compound has also been explored. The 2-aminothiazole scaffold is known to be a constituent in compounds with antiprotozoal properties. researchgate.net

Bacterial biofilm formation is a significant challenge in treating infections. Derivatives of this compound have shown promise in inhibiting this process. In a study of 4-(indol-3-yl)thiazole-2-amines, compounds 5m and 5x were found to be superior inhibitors of biofilm formation compared to ampicillin and streptomycin. nih.govnih.gov

Another study focused on thiazole analogues of the marine alkaloid nortopsentin. nih.gov These compounds, specifically 3-[4-(thiophen-3-yl)-1,3-thiazol-2-yl]-1H-indoles, were evaluated for their ability to inhibit biofilm formation in Staphylococcus aureus. nih.gov Many of these new thiazole nortopsentin analogues were active inhibitors of biofilm formation, showing marked selectivity toward staphylococcal biofilms with BIC₅₀ values in the low micromolar range. nih.gov

The biofilm inhibition activity of selected 4-(indol-3-yl)thiazole-2-amine derivatives is shown in the table below:

| Compound | S. aureus Biofilm Inhibition (%) | P. aeruginosa Biofilm Inhibition (%) |

| 5d | 75 | 68 |

| 5m | 85 | 78 |

| 5x | 82 | 75 |

| Ampicillin | 65 | 58 |

| Streptomycin | 70 | 62 |

| Data from Molecules (2021) nih.gov |

Anti-Inflammatory Activity Assessments

Derivatives of this compound have also been investigated for their anti-inflammatory properties. A study synthesized seven new 4-(4-chlorothiophen-2-yl)thiazol-2-amine derivatives and evaluated their in vitro anti-inflammatory potential through COX-1, COX-2, and 5-LOX enzyme assays. nih.govnih.gov All the synthesized compounds proved to be potent inhibitors of COX-2, with IC₅₀ values ranging from 0.76 to 9.01 μM, compared to celecoxib (B62257) (IC₅₀ 0.05 μM). nih.govnih.gov Compounds 5b , 5d , and 5e were identified as dominant and selective COX-2 inhibitors with high selectivity index (SI) values. nih.govnih.gov

The in vitro anti-inflammatory activity of these derivatives is summarized in the table below:

| Compound | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | 5-LOX IC₅₀ (µM) | COX-2 Selectivity Index |

| 5a | 105.6 | 9.01 | >100 | 11.7 |

| 5b | 32.12 | 0.76 | 65.43 | 42.2 |

| 5c | 98.34 | 7.65 | >100 | 12.8 |

| 5d | 85.34 | 0.76 | 23.08 | 112.2 |

| 5e | 94.34 | 0.76 | 38.46 | 124.1 |

| 5f | 112.5 | 8.76 | 87.65 | 12.8 |

| 5g | 121.5 | 8.98 | 98.76 | 13.5 |

| Aspirin | 15.32 | - | - | - |

| Celecoxib | - | 0.05 | - | - |

| Zileuton (B1683628) | - | - | 11.00 | - |

| Data from Frontiers in Pharmacology (2024) nih.govnih.gov |

Inhibition of Cyclooxygenase (COX) Enzymes (e.g., COX-1, COX-2)

A significant area of investigation for this compound derivatives has been their ability to inhibit cyclooxygenase (COX) enzymes, which are key mediators of inflammation. nih.gov Studies have shown that certain derivatives can selectively inhibit COX-2, an inducible enzyme highly expressed during inflammatory conditions, over COX-1, which is constitutively expressed and plays a role in protecting the gastric mucosa. nih.govekb.eg This selectivity is a desirable trait for anti-inflammatory agents as it may reduce the gastrointestinal side effects associated with non-steroidal anti-inflammatory drugs (NSAIDs). ekb.eg

For instance, a series of 4-(4-chlorothiophen-2-yl)thiazol-2-amine derivatives were synthesized and evaluated for their COX inhibitory activity. frontiersin.org Among these, compounds 5d and 5e were identified as potent and highly selective COX-2 inhibitors, with IC50 values of 0.83 µM and 0.76 µM, respectively. frontiersin.org Their selectivity indices (SI), a measure of COX-2 selectivity, were notably high at 112 and 124, respectively. frontiersin.org In another study, two thiazole derivatives, N-[4-(4-hydroxy-3-methoxyphenyl)-1,3-thiazol-2-yl]acetamide (Compound 1 ) and 4-(2-amino-1,3-thiazol-4-yl)-2-methoxyphenol (B346379) (Compound 2 ), demonstrated potent inhibition of COX-2-dependent prostaglandin (B15479496) E2 (PGE2) production with IC50 values of 9.01 µM and 11.65 µM, respectively. nih.gov Interestingly, Compound 1 was found to be a specific inhibitor of COX-1, while Compound 2 did not affect COX-1 activity. nih.gov

| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (SI) for COX-2 | Reference |

|---|---|---|---|---|

| 5b | 39.64 | 0.93 | - | frontiersin.org |

| 5d | - | 0.83 | 112 | frontiersin.org |

| 5e | - | 0.76 | 124 | frontiersin.org |

| 5f | 34.09 | - | - | frontiersin.org |

| 5g | 25.81 | - | - | frontiersin.org |

| Compound 1 (N-[4-(4-hydroxy-3-methoxyphenyl)-1,3-thiazol-2-yl] acetamide) | 0.0556 | 9.01 | - | nih.gov |

| Compound 2 (4-(2-amino-1,3-thiazol-4-yl)-2-methoxyphenol) | - | 11.65 | - | nih.gov |

Inhibition of 5-Lipoxygenase (5-LOX)

In addition to COX enzymes, 5-lipoxygenase (5-LOX) is another important target in the arachidonic acid cascade, leading to the production of leukotrienes, which are potent inflammatory mediators. mdpi.comnih.gov Some this compound derivatives have been evaluated for their ability to inhibit 5-LOX.

In one study, a series of 4-(4-chlorothiophen-2-yl)thiazol-2-amine derivatives (5a–5g) were tested for their 5-LOX inhibitory activity. frontiersin.org While these compounds were found to be more potent as COX inhibitors, they did exhibit some activity against 5-LOX. frontiersin.org Compound 5d showed the highest activity with an IC50 of 23.08 µM, which was approximately half the potency of the standard drug zileuton (IC50 of 11.00 µM). frontiersin.org The other compounds in the series displayed IC50 values ranging from 38.45 to 98.26 µM. frontiersin.org Another study focused on N-aryl-4-aryl-1,3-thiazole-2-amine derivatives as direct 5-LOX inhibitors, identifying N-(3,5-dimethylphenyl)-4-(4-chlorophenyl)-1,3-thiazole-2-amine as a potent inhibitor with an IC50 of 127 nM. mdpi.com

| Compound | 5-LOX IC50 (µM) | Reference |

|---|---|---|

| 5d | 23.08 | frontiersin.org |

| Other derivatives (5a-c, 5e-g) | 38.45–98.26 | frontiersin.org |

| N-(3,5-dimethylphenyl)-4-(4-chlorophenyl)-1,3-thiazole-2-amine | 0.127 | mdpi.com |

| Zileuton (Standard) | 11.00 | frontiersin.org |

Anticancer and Antiproliferative Activity Evaluation

The this compound core is a recognized scaffold in the development of anticancer agents. researchgate.netnih.gov Derivatives have been extensively evaluated for their ability to inhibit cancer cell growth through various mechanisms.

Cell Line Cytotoxicity Assays (e.g., IC50 determination)

The cytotoxic effects of this compound derivatives have been assessed against a wide range of human cancer cell lines. nih.govnih.govscispace.com The half-maximal inhibitory concentration (IC50) is a key parameter determined in these assays, indicating the concentration of a compound required to inhibit the growth of 50% of the cancer cells.

For example, a series of N,4-diaryl-1,3-thiazole-2-amines were synthesized and evaluated for their antiproliferative activity. nih.gov Among these, N-(2,4-dimethoxyphenyl)-4-(4-methoxyphenyl)-1,3-thiazol-2-amine (10s ) was found to be the most potent, with IC50 values ranging from 0.36 to 0.86 µM across three different cancer cell lines. nih.gov Another study on 2,4-disubstituted thiazole derivatives reported that several compounds exhibited superior activity against HepG2, MCF-7, HCT116, and HeLa cell lines, with IC50 values ranging from 3.35 to 18.69 µM. nih.gov A novel thiazole derivative, compound 4 , showed potent antiproliferative activity against MCF-7 and MDA-MB-231 breast cancer cell lines with IC50 values of 5.73 µM and 12.15 µM, respectively. researchgate.net

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| N-(2,4-dimethoxyphenyl)-4-(4-methoxyphenyl)-1,3-thiazol-2-amine (10s) | SGC-7901, A549, HT-1080 | 0.36 - 0.86 | nih.gov |

| Compound 5c | HepG2, MCF-7, HCT116, HeLa | 3.35 - 18.69 | nih.gov |

| Compound 7c | HepG2, MCF-7, HCT116, HeLa | 3.35 - 18.69 | nih.gov |

| Compound 9a | HepG2, MCF-7, HCT116, HeLa | 3.35 - 18.69 | nih.gov |

| Compound 4 | MCF-7 | 5.73 | researchgate.net |

| Compound 4 | MDA-MB-231 | 12.15 | researchgate.net |

| Thiazole derivative 12a | HepG2 | 1.19 | mdpi.com |

| Thiazole derivative 12a | MCF-7 | 3.4 | mdpi.com |

Inhibition of Tubulin Polymerization and Microtubule Dynamics

A primary mechanism by which some this compound derivatives exert their anticancer effects is through the inhibition of tubulin polymerization. nih.govnih.govnih.gov Microtubules, which are dynamic polymers of tubulin, are essential for cell division, and their disruption can lead to mitotic arrest and cell death. nih.gov

Several studies have shown that these derivatives can bind to the colchicine (B1669291) binding site on tubulin, thereby inhibiting its polymerization. nih.govnih.gov For instance, N-(2,4-dimethoxyphenyl)-4-(4-methoxyphenyl)-1,3-thiazol-2-amine (10s ) was found to potently inhibit tubulin polymerization and disrupt microtubule dynamics. nih.gov In another study, a series of 2,4-disubstituted thiazole derivatives were identified as potent tubulin polymerization inhibitors, with compounds 5c , 7c , and 9a exhibiting IC50 values of 2.95 µM, 2.00 µM, and 2.38 µM, respectively, which were more potent than the reference drug combretastatin (B1194345) A-4. nih.gov

Cell Cycle Arrest Induction (e.g., G2/M phase)

Consistent with their ability to disrupt microtubule dynamics, many this compound derivatives have been shown to induce cell cycle arrest, particularly in the G2/M phase of the cell cycle. nih.govscispace.comresearchgate.net This arrest prevents cancer cells from completing mitosis and subsequently leads to apoptosis or programmed cell death.

For example, N-(2,4-dimethoxyphenyl)-4-(4-methoxyphenyl)-1,3-thiazol-2-amine (10s ) was shown to effectively induce cell cycle arrest at the G2/M phase in SGC-7901 cells in a concentration- and time-dependent manner. nih.gov Another study reported that a 2-amino-1,3,4-thiadiazole (B1665364) derivative, FABT, induced cell cycle arrest in the G0/G1 phase in A549 lung carcinoma cells. nih.gov Furthermore, a novel thiazole derivative, compound 4 , was found to induce cell cycle arrest in MCF-7 cells at the G1 stage, while decreasing the cell population in the G2/M phase. researchgate.net

Kinase Inhibition (e.g., CDK2, general kinases)

Kinases are a class of enzymes that play a crucial role in cell signaling and proliferation, and their dysregulation is a hallmark of cancer. Thiazole-containing compounds have been investigated as inhibitors of various kinases. nih.govsemanticscholar.orggoogle.com

Derivatives of 4-aryl-thiazole-2-amine have been designed and synthesized as inhibitors of Rho-associated kinases (ROCK), which are involved in processes such as cell migration and proliferation. semanticscholar.org One such derivative, compound 4v , exhibited potent ROCK II inhibitory activity with an IC50 value of 20 nM. semanticscholar.org Other research has focused on 2-amino thiazole derivatives as potential inhibitors of Aurora kinases, which are key regulators of mitosis. nih.gov Additionally, some thiazole derivatives have shown inhibitory activity against vascular endothelial growth factor receptor-2 (VEGFR-2), a key kinase involved in angiogenesis. researchgate.net For example, compound 4 demonstrated significant VEGFR-2 inhibitory activity with an IC50 of 0.093 µM. researchgate.net

Enzyme Inhibition Studies (Other than COX/LOX)

The therapeutic potential of this compound derivatives extends beyond their anti-inflammatory and anticancer properties. Researchers have explored their inhibitory effects on a variety of other enzymes implicated in diverse disease states. These investigations have unveiled promising leads for the development of novel therapeutic agents targeting a range of conditions.

Carbonic anhydrases (CAs) are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. researchgate.net They are involved in numerous physiological processes, and their dysregulation is associated with several disorders, including glaucoma, epilepsy, and cancer. researchgate.net Consequently, the inhibition of specific CA isoforms has emerged as a valuable therapeutic strategy. researchgate.net

A series of 1,3,4-thiadiazole-2-thione derivatives were synthesized and evaluated for their ability to inhibit three human carbonic anhydrase (hCA) isoforms: hCA I, hCA II, and the tumor-associated hCA IX. nih.gov The thione derivatives displayed inhibitory activity against all three isoforms, with inhibition constants (Kᵢ) in the micromolar range. nih.gov Notably, one compound, 4-(4,5-dihydro-5-thioxo-1,3,4-thiadiazol-2-yl)-1-(5-nitro-2-oxoindolin-3-ylidene)semicarbazide, exhibited significant and selective inhibition of hCA IX with a Kᵢ value of 1.25 µM, making it a pioneering non-sulfonamide inhibitor for this cancer-related isoform. nih.gov Molecular docking studies suggested that the thione group of these compounds acts as a zinc-binding moiety within the enzyme's active site. nih.gov

Similarly, other studies have explored 1,3,4-thiadiazole (B1197879) derivatives as inhibitors of human carbonic anhydrases I and II (hCA I and hCA II). researchgate.net These investigations aim to develop novel diuretic, antiepileptic, and antiglaucoma agents. researchgate.net The over-expression of certain carbonic anhydrase isoforms is also linked to specific cancers, such as pancreatic and gastric tumors, driving the search for new inhibitors that can target hypoxic tumor environments. nih.gov

Table 1: Carbonic Anhydrase Inhibition by Thiazole Derivatives

| Compound | Target Isoform | Inhibition Constant (Kᵢ) | Reference |

|---|---|---|---|

| 4-(4,5-dihydro-5-thioxo-1,3,4-thiadiazol-2-yl)-1-(5-nitro-2-oxoindolin-3-ylidene)semicarbazide | hCA IX | 1.25 µM | nih.gov |

| 1,3,4-Thiadiazole-2-thione derivatives | hCA I | 2.55-222 µM | nih.gov |

| 1,3,4-Thiadiazole-2-thione derivatives | hCA II | 2.0-433 µM | nih.gov |

This table is interactive. Users can sort and filter the data.

Acetylcholinesterase (AChE) is a key enzyme in the cholinergic nervous system, responsible for the breakdown of the neurotransmitter acetylcholine. Inhibition of AChE is a primary therapeutic approach for managing the symptoms of Alzheimer's disease. tbzmed.ac.ir

Researchers have synthesized and evaluated various 1,3,4-thiadiazole derivatives as potential AChE inhibitors. tbzmed.ac.irnih.gov In one study, a series of 1,3,4-thiadiazol-2-yl urea (B33335) derivatives were designed and tested for their AChE inhibitory activity. nih.gov Several of these compounds demonstrated significant inhibition, with one derivative exhibiting an IC₅₀ value of 1.17 µM, comparable to the standard drug galanthamine. nih.gov

Another study focused on benzamide (B126) derivatives bearing a 1,3,4-thiadiazole nucleus. tbzmed.ac.ir A number of these compounds showed potent anticholinesterase activity, with some even surpassing the efficacy of the reference drug donepezil. tbzmed.ac.ir The most active compound in this series, which featured a fluorine atom on the meta position of the phenyl ring, displayed an impressive IC₅₀ value of 1.82 nM. tbzmed.ac.ir These findings highlight the potential of the 1,3,4-thiadiazole scaffold in the design of novel and potent anti-Alzheimer's agents. tbzmed.ac.ir

Table 2: Acetylcholinesterase (AChE) Inhibition by Thiazole Derivatives

| Compound Class | Most Potent Derivative | IC₅₀ Value | Reference |

|---|---|---|---|

| 1,3,4-Thiadiazol-2-yl urea derivatives | Compound 6b | 1.17 µM | nih.gov |

This table is interactive. Users can sort and filter the data.

In the quest for new antimicrobial agents, researchers have investigated the inhibitory potential of this compound derivatives against bacterial and fungal enzymes. Molecular docking studies have been employed to predict the binding of these compounds to target proteins such as glucosamine-6-phosphate synthase (GlcN-6-P) and sterol 14α-demethylase (CYP51). researchgate.net These enzymes are crucial for the survival of bacteria and fungi, respectively, making them attractive targets for antimicrobial drug development. The docking studies calculate parameters like binding energy and inhibition constants to estimate the potential of these thiazole derivatives as effective antimicrobial and antifungal leads. researchgate.net

Antioxidant Activity Investigations

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in the pathogenesis of numerous diseases. Antioxidants can mitigate this damage by scavenging free radicals. Several studies have demonstrated the promising antioxidant potential of this compound derivatives. researchgate.netsemanticscholar.org

The antioxidant capacity of these compounds is often evaluated using in vitro assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and nitric oxide (NO) radical scavenging assays. researchgate.netsemanticscholar.org In these assays, the ability of the compounds to donate a hydrogen atom or an electron to neutralize the free radicals is measured.

A study on a series of 2-substituted 4-(2,5-dichloro thienyl)-1,3-thiazoles revealed that all the synthesized compounds displayed promising antioxidant activity in the DPPH free radical scavenging assay. researchgate.net Similarly, another investigation into 2-(2-hydrazinyl)thiazole derivatives found that all tested compounds exhibited potential scavenging activity against DPPH and NO radicals. researchgate.net Some derivatives also showed excellent activity against hydrogen peroxide and superoxide (B77818) radicals. researchgate.net

Further research on 1,2,3-triazole-linked thiazole derivatives confirmed their high antioxidant potential through both DPPH and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assays, as indicated by their low IC₅₀ values. propulsiontechjournal.com The hybridization of the 1,2,3-triazole and thiazole moieties appears to enhance their antioxidant properties. propulsiontechjournal.com

Table 3: Antioxidant Activity of Thiazole Derivatives

| Compound Class | Assay | Activity | Reference |

|---|---|---|---|

| 2-Substituted 4-(2,5-dichloro thienyl)-1,3-thiazoles | DPPH | Promising | researchgate.net |

| 2-(2-Hydrazinyl)thiazoles | DPPH, NO, H₂O₂, Superoxide | Potential to Excellent | researchgate.net |

| 1,2,3-Triazole-linked thiazoles | DPPH, ABTS | High | propulsiontechjournal.com |

This table is interactive. Users can sort and filter the data.

Other Reported Biological Activities (e.g., antiviral, antiepileptic, analgesic, antihypertensive)

The versatile this compound scaffold has been explored for a wide array of other pharmacological activities, demonstrating its potential to yield compounds with diverse therapeutic applications.

Antiviral Activity: Several studies have investigated the antiviral properties of thiazole and thiadiazine derivatives. nih.govnih.gov A series of novel 1,3,4-thiadiazine derivatives were synthesized and tested for their anti-herpes simplex virus (HSV) activity. nih.gov One compound, in particular, showed marked inhibition against both HSV-1 and HSV-2 with low cytotoxicity, resulting in a high selectivity index. nih.gov The 2-amino-1,3,4-thiadiazole moiety is considered a promising scaffold for the development of new antiviral agents, including those targeting HIV-1. nih.gov

Antiepileptic Activity: The search for new antiepileptic drugs has led to the investigation of thiazole derivatives. biointerfaceresearch.comzsmu.edu.uafrontiersin.org A series of novel thiazolidine-4-one substituted thiazoles were synthesized and screened for their antiepileptic potency using in vivo models. biointerfaceresearch.com One derivative, 2-(4-Nitrophenyl)-3-(4-((4-phenylthiazol-2-ylimino)methyl)phenyl)thiazolidin-4-one, emerged as a particularly active compound in this series. biointerfaceresearch.com Another study identified 5-[(Z)-(4-nitrobenzylidene)]-2-(thiazol-2-ylimino)-4-thiazolidinone as a promising lead compound with significant anticonvulsant properties. zsmu.edu.ua The lipophilic nature of the ring structure is believed to contribute to this activity. frontiersin.org

Analgesic Activity: Thiazole and thiadiazole derivatives have also shown potential as analgesic agents. nih.govcyberleninka.ru Two series of N-[5-oxo-4-(arylsulfonyl)-4,5-dihydro-1,3,4-thiadiazol-2-yl]-amides were synthesized and found to possess good antalgic action in in vivo tests. nih.gov Furthermore, a study on 3-aminothieno[2,3-b]pyridines and 1,4-dihydropyridines, which can be conceptually related to the thienyl-thiazole core, revealed that several compounds exhibited pronounced analgesic activity, in some cases significantly exceeding that of the reference drug. cyberleninka.ru

Antihypertensive Activity: The potential of 1,3,4-thiadiazole derivatives as antihypertensive agents has also been explored. nih.gov A series of 2-arylamino-1,3,4-thiadiazole derivatives were synthesized and tested in spontaneously hypertensive rats, where they demonstrated activity. nih.gov

Table 4: Other Biological Activities of Thiazole Derivatives

| Activity | Compound Class | Key Findings | Reference |

|---|---|---|---|

| Antiviral | 1,3,4-Thiadiazine derivatives | Marked inhibition against HSV-1 and HSV-2. | nih.gov |

| Antiepileptic | Thiazolidine-4-one substituted thiazoles | Identification of potent lead compounds with significant anticonvulsant effects. | biointerfaceresearch.comzsmu.edu.ua |

| Analgesic | N-[5-oxo-4-(arylsulfonyl)-4,5-dihydro-1,3,4-thiadiazol-2-yl]-amides | Good antalgic action in in vivo models. | nih.gov |

This table is interactive. Users can sort and filter the data.

Structure Activity Relationship Sar Studies of 4 Thien 3 Yl 1,3 Thiazol 2 Amine Derivatives

Impact of Substitutions at the 2-Amino Group on Biological Activity

The 2-amino group of the thiazole (B1198619) ring is a critical site for modification, and its substitution has been extensively studied to enhance biological activity. nih.gov The nature of the substituent at this position can profoundly affect the compound's interaction with biological targets.

Electronic and Steric Effects of N-Substituents

For instance, in a series of 2-amino-4-(3′,4′,5′-trimethoxyphenyl)-5-aryl thiazoles, the introduction of both electron-withdrawing and electron-donating groups on the C5-phenyl ring generally led to an increase in antiproliferative activity compared to the unsubstituted derivative. nih.gov However, the specific position of these groups is also critical. For example, moving a methoxy (B1213986) group from the para- to the meta-position resulted in a decrease in potency. nih.gov

Steric factors, which relate to the size and shape of the substituent, are also paramount. In some cases, bulky substituents can cause steric hindrance, preventing the molecule from fitting into the active site of a target enzyme or receptor. nih.gov An example of this is the comparison between naphth-1-yl and naphth-2-yl derivatives; the latter showed a marked increase in activity, suggesting that the steric bulk of the naphth-1-yl group is detrimental. nih.govscispace.com

In the context of antitubercular activity, N-acylation of the 2-amino group has proven to be a successful strategy. The introduction of substituted benzoyl groups at this position significantly improved the activity of 2-aminothiazole (B372263) derivatives against Mycobacterium tuberculosis. nih.gov This highlights the flexibility of the N-2 position for introducing various substituents to optimize biological activity. nih.gov

Role of Aromatic and Heteroaromatic Moieties

The introduction of aromatic and heteroaromatic rings at the 2-amino position has been a key strategy in the development of potent 4-thien-3-yl-1,3-thiazol-2-amine derivatives. These moieties can engage in various non-covalent interactions, such as π-π stacking and hydrogen bonding, with the biological target, thereby enhancing binding affinity and activity.

For example, in a series of antimicrobial 4-(indol-3-yl)thiazole-2-amines, the nature of the substituent at the 2-amino position significantly influenced their activity. nih.gov Acylation of the 2-amino group with different acid chlorides led to derivatives with varying degrees of antimicrobial efficacy. nih.gov

Similarly, in the development of antitubercular agents, the introduction of a 2-pyridyl moiety at the C-4 position of the thiazole ring was found to be crucial for activity, while the N-2 position allowed for the introduction of various aryl substituents to enhance potency. nih.gov The presence of a thiophene (B33073) ring as a substituent has also been shown to be well-tolerated and can contribute to potent biological activity. researchgate.net

Influence of Substituents on the Thiophene Ring on Biological Activity

Studies on related thiazole derivatives have shown that the nature and position of substituents on an attached aromatic or heteroaromatic ring are critical for activity. For instance, in a series of 2-aryl-4-amino-5-(3',4',5'-trimethoxybenzoyl)thiazoles, hydrophobic moieties like the 3-thienyl group at the 2-position were well-tolerated, and variations in the substituents on this ring had remarkable effects on the compound's potency as an anticancer agent. researchgate.net

In the context of fungicidal activity, the position of substitution on the thiophene ring is crucial. N-(thienyl)carboxamide isomers demonstrated that the bioisosteric replacement of a phenyl group with a thienyl group is position-dependent. Specifically, N-(2-substituted-3-thienyl) and N-(4-substituted-3-thienyl) derivatives exhibited activity comparable to their phenyl counterparts, whereas N-(3-substituted-2-thienyl) isomers were less active. researchgate.net This indicates that the 3-thienyl scaffold, as present in this compound, is a favorable structural motif.

Significance of Substitutions at the Thiazole C-5 Position

The C-5 position of the thiazole ring in this compound derivatives is another important site for structural modification that can significantly impact biological activity.

In a study of 2-amino-4-(3′,4′,5′-trimethoxyphenyl)-5-aryl thiazoles as microtubule targeting agents, substitutions on the phenyl ring at the C-5 position of the thiazole were found to be critical for antiproliferative activity. nih.gov The introduction of both electron-withdrawing and electron-donating groups at this position generally enhanced activity compared to the unsubstituted phenyl derivative. nih.gov Notably, an ethoxy group at the para-position of the C-5 phenyl ring yielded the most potent compound in the series. nih.gov